REACTION_CXSMILES
|
[CH:1]([NH:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]([C:20]2[CH:25]=[CH:24][C:23]([NH:26][CH:27]=O)=[CH:22][CH:21]=2)[C:11]2[CH:16]=[CH:15][C:14]([NH:17][CH:18]=O)=[CH:13][CH:12]=2)=[CH:6][CH:5]=1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].O>O1CCCC1>[CH3:18][NH:17][C:14]1[CH:13]=[CH:12][C:11]([CH:10]([C:7]2[CH:6]=[CH:5][C:4]([NH:3][CH3:1])=[CH:9][CH:8]=2)[C:20]2[CH:25]=[CH:24][C:23]([NH:26][CH3:27])=[CH:22][CH:21]=2)=[CH:16][CH:15]=1 |f:1.2.3.4.5.6|
|
Name
|
tris(4-formylaminophenyl)methane
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
C(=O)NC1=CC=C(C=C1)C(C1=CC=C(C=C1)NC=O)C1=CC=C(C=C1)NC=O
|
Name
|
|
Quantity
|
66.1 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 19 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered with celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (Kiesel-gel 60, 240-400 mesh) and elution
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC1=CC=C(C=C1)C(C1=CC=C(C=C1)NC)C1=CC=C(C=C1)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 81.1 mg | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |